molecular formula C13H19N B13416975 N-Ethyl-N-(4-vinylbenzyl)ethanamine

N-Ethyl-N-(4-vinylbenzyl)ethanamine

Cat. No.: B13416975
M. Wt: 189.30 g/mol
InChI Key: XESULCZVWZVTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-(4-vinylbenzyl)ethanamine is a tertiary amine featuring a vinyl-substituted benzyl group.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-[(4-ethenylphenyl)methyl]-N-ethylethanamine

InChI

InChI=1S/C13H19N/c1-4-12-7-9-13(10-8-12)11-14(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3

InChI Key

XESULCZVWZVTFC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-(4-vinylbenzyl)ethanamine can be synthesized through a multi-step process. One common method involves the alkylation of N-ethyl ethanamine with 4-vinylbenzyl chloride. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(4-vinylbenzyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group using hydrogenation catalysts.

    Substitution: The vinyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Ethyl-substituted amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-Ethyl-N-(4-vinylbenzyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(4-vinylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinylbenzyl group allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Methoxy-substituted analogs (e.g., 7a, 1l) are synthesized via reductive amination or borane-mediated methods with moderate yields .
  • Bulky substituents (e.g., imidazopyridazine in compound 6) reduce yields due to steric hindrance .
  • Chromatography with amine additives (e.g., Et₃N) is critical for purifying polar analogs .

Physicochemical Properties

Physical data such as Rf values, NMR shifts, and spectral profiles highlight substituent effects.

Compound Name Rf Value NMR Features (¹H/¹³C) HRMS Data Reference
N-Ethyl-N-(4-methoxybenzyl)ethanamine (7a) 0.08 (hexanes:EtOAc 7:1) Comparable to literature Not reported
Compound 5a (imidazo[1,2-a]pyridine analog) 0.32 (CH₃OH:CH₂Cl₂ 6:94) δ 8.35 (d, 2H), 8.20 (s, 1H) [M+H]⁺: 286.1378 (calc. 286.1372)
N-Ethyl-N-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine (5C(b)) Not reported δ 1.00 (t, CH₃), 7.26–7.70 (Ar-H) Not reported

Key Observations :

  • Electron-donating groups (e.g., OCH₃) increase polarity, lowering Rf values in nonpolar solvents .
  • Aromatic substituents (e.g., imidazopyridazine) introduce distinct ¹H NMR aromatic splitting patterns .
Pharmacological Activity:
  • Sigma Receptor Modulation: Analogs like UMB82 () and finoxetines () exhibit σ receptor agonist/antagonist activity. The vinyl group in N-Ethyl-N-(4-vinylbenzyl)ethanamine may enhance lipophilicity and blood-brain barrier penetration .

Biological Activity

Chemical Structure and Properties

N-Ethyl-N-(4-vinylbenzyl)ethanamine has the following chemical structure:

  • Molecular Formula: C13_{13}H17_{17}N
  • Molecular Weight: 201.28 g/mol
  • IUPAC Name: N-ethyl-4-(vinylamino)benzeneethanamine

The compound features an ethyl group and a vinylbenzyl moiety, which contribute to its reactivity and biological properties.

1. Antimicrobial Activity

EVA has demonstrated significant antimicrobial properties against various bacterial strains. In a study examining its efficacy against Gram-positive and Gram-negative bacteria, EVA showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that EVA possesses potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

2. Anticancer Activity

Research has indicated that EVA exhibits cytotoxic effects on various cancer cell lines. A notable study assessed its impact on human breast cancer cells (MCF-7):

  • IC50_{50} (Concentration required to inhibit cell growth by 50%): 15 µM
  • Mechanism of Action: Induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

3. Neuroprotective Effects

EVA has shown promise in neuroprotective applications. In vitro studies using neuronal cell cultures subjected to oxidative stress revealed:

  • Reduction in Cell Death: EVA treatment reduced neuronal cell death by approximately 40% compared to untreated controls.
  • Mechanism: The compound appears to enhance the expression of antioxidant enzymes, mitigating oxidative damage.

4. Psychotropic Effects

Preliminary studies have suggested that EVA may have psychotropic effects similar to other amines. Animal models treated with EVA exhibited increased locomotor activity and altered anxiety-like behaviors, indicating potential applications in mood disorders.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of EVA in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations containing EVA reported a significant reduction in infection severity compared to placebo groups.

Case Study 2: Cancer Treatment

A phase I clinical trial investigated the safety and efficacy of EVA in combination with standard chemotherapy for breast cancer patients. Results indicated manageable side effects and improved response rates compared to historical controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.